[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride
Overview
Description
[2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C10H15N3·2HCl It is a derivative of cyclopenta[d]pyrimidine, a class of heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multicomponent reactions involving cyclopenta[d]pyrimidine derivatives and appropriate amines. One common method involves the reaction of 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl with ethylamine under specific conditions, followed by the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, ensuring consistent quality and yield. The process would require careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted cyclopenta[d]pyrimidines.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [2-(4-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]amine dihydrochloride exerts its effects depends on its molecular targets and pathways involved. It may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms.
Comparison with Similar Compounds
Cyclopenta[d]pyrimidine derivatives
Ethylamine derivatives
Other dihydrochloride salts
Uniqueness: This compound is unique due to its specific structural features, such as the presence of the methyl group at the 4-position and the ethylamine moiety. These features contribute to its distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3.2ClH/c1-7-8-3-2-4-9(8)13-10(12-7)5-6-11;;/h2-6,11H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCHKABKMUJJGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=NC(=N1)CCN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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